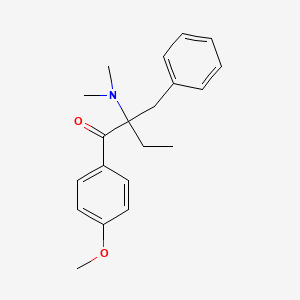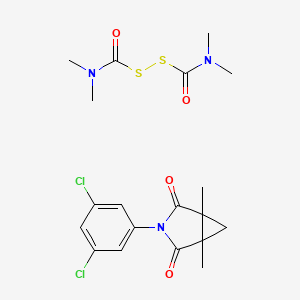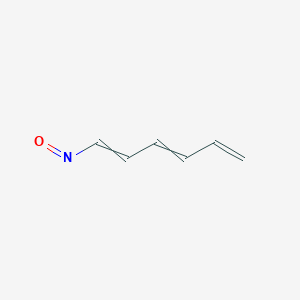
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H16N2O2 It is a derivative of naphthalene, characterized by the presence of two propoxy groups at the 1 and 4 positions and two cyano groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with propyl alcohol and cyanide sources
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various alkyl or aryl substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its cyano and propoxy groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of propoxy groups.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups instead of propoxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure.
Uniqueness: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is unique due to its specific combination of propoxy and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
116453-90-8 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,4-dipropoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-3-9-21-17-13-7-5-6-8-14(13)18(22-10-4-2)16(12-20)15(17)11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ZVRSLORNZBCISX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C2=CC=CC=C21)OCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




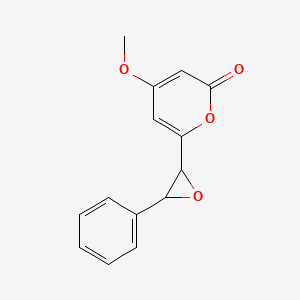
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
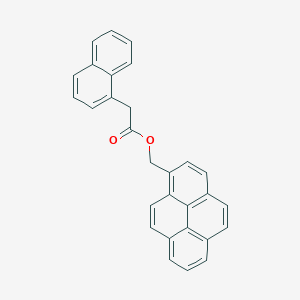


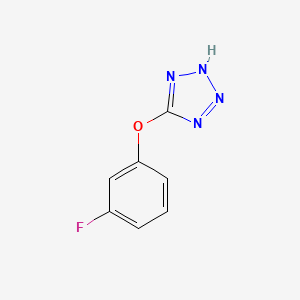
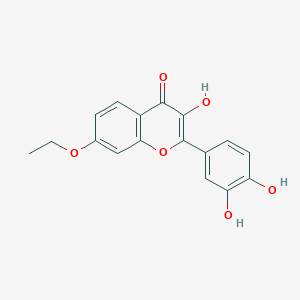

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
